- Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamidesJournal of Medicinal Chemistry, 2008, 51(6), 1560-1576,
Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

92664-05-6 structure
Nome del prodotto:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
Numero CAS:92664-05-6
MF:C6H6KNO3
MW:179.215042591095
MDL:MFCD28016957
CID:1066871
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
- EBD3314540
- AK151966
- ST2407533
- potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
- 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
-
- MDL: MFCD28016957
- Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
- Chiave InChI: PIMPOWCURRWILD-UHFFFAOYSA-N
- Sorrisi: [K+].N#C[CH-]C(C(OCC)=O)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 193
- Superficie polare topologica: 67.2
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM194814-100g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 100g |
$212 | 2022-09-28 | |
TRC | P113675-500mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 500mg |
$ 420.00 | 2022-06-03 | ||
Chemenu | CM194814-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222548-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
¥224.00 | 2024-04-25 | |
Ambeed | A122850-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$24.0 | 2025-03-04 | |
Ambeed | A122850-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$30.0 | 2025-03-04 | |
A2B Chem LLC | AH85030-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$310.00 | 2024-07-18 | |
Aaron | AR00GUKY-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$21.00 | 2025-01-24 | |
eNovation Chemicals LLC | D752460-250mg |
PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95+% | 250mg |
$60 | 2024-06-06 | |
A2B Chem LLC | AH85030-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$41.00 | 2024-07-18 |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461]Journal of Organic Chemistry, 2004, 69(22),,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium Solvents: Diethyl ether , Ethanol ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
Riferimento
- New Heterocyclic β-Sheet Ligands with Peptidic Recognition ElementsJournal of Organic Chemistry, 2004, 69(16), 5168-5178,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether , Ethanol , Acetonitrile ; 0 °C → rt
Riferimento
- Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase InhibitorsJournal of Medicinal Chemistry, 2019, 62(1), 247-265,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ; 1 h, rt
Riferimento
- Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium ethoxide
Riferimento
- Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; rt → 60 °C
1.2 40 min, 60 °C
1.2 40 min, 60 °C
Riferimento
- New geldanamycin derivatives with anti Hsp properties by mutasynthesisOrganic & Biomolecular Chemistry, 2019, 17(21), 5269-5278,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; rt; 1.5 h, rt
Riferimento
- MCT4 inhibitors for treating disease, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: Diethyl ether , Ethanol ; 0 °C; 30 min, 0 °C
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
Riferimento
- Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 1.5 h, rt
Riferimento
- Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation, United States, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C
1.2 60 °C; 30 min, 60 °C
Riferimento
- Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesisEuropean Journal of Medicinal Chemistry, 2017, 133, 24-35,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ; rt; 1.5 h, rt
Riferimento
- Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists, United States, , ,
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Letteratura correlata
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Purezza:99%
Quantità:5g
Prezzo ($):382.0